![molecular formula C19H23N3O2 B570804 咪唑并[1,2-a]吡啶-3-乙酰胺,α-羟基-N,N,6-三甲基-2-(4-甲基苯基)- CAS No. 118026-14-5](/img/structure/B570804.png)
咪唑并[1,2-a]吡啶-3-乙酰胺,α-羟基-N,N,6-三甲基-2-(4-甲基苯基)-
描述
Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a compound with the molecular formula C19H23N3O2 . It has been attracting substantial interest due to its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific process for preparing this compound involves reducing the hydroxy ester by reacting it in DMF and then with an iminium salt formed in situ with thionyl chloride and dimethylformamide, in a halocarbonated solvent .Molecular Structure Analysis
The molecular weight of this compound is 325.4 g/mol . The exact mass and monoisotopic mass are 325.17902698 g/mol . The compound has a topological polar surface area of 56.1 Ų .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The XLogP3-AA value is 0.8 .作用机制
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacteria.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tb activity against both replicating and non-replicating forms of the bacteria . This suggests that the compound interacts with its targets in a way that inhibits the growth and replication of the tuberculosis bacteria.
Pharmacokinetics
Similar compounds have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in bacterial load, contributing to the treatment of tuberculosis.
实验室实验的优点和局限性
One advantage of using imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the biological processes that are regulated by these enzymes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and experimental subjects.
未来方向
There are several future directions for the study of imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with even greater biological activities.
合成方法
The synthesis of imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- can be achieved through several methods. One of the most commonly used methods is the condensation of 2-aminopyridine with 4-methylbenzaldehyde, followed by cyclization with acetic anhydride and hydroxylation with tert-butyl hydroperoxide. Another method involves the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of a catalyst, followed by cyclization with acetic anhydride and hydroxylation with hydrogen peroxide.
科学研究应用
光电器件
传感器
抗癌药物
共聚焦显微镜和成像
共价抑制剂开发
该化合物在共价抑制剂的开发中充当核心主链,例如KRAS G12C抑制剂 .
药物化学
咪唑并[1,2-a]吡啶衍生物因其多种生物活性而在药物中得到开发和应用 .
抗结核活性
药物发现研究
属性
IUPAC Name |
2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJPCWGOSLMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718708 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118026-14-5 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。